molecular formula C74H102F3N17O19S2 B12113295 H-DL-Tyr-DL-Ser-DL-Cys-DL-His-DL-Phe-Gly-DL-Pro-DL-Leu-DL-xiThr-DL-Trp-DL-Val-DL-Cys-DL-Lys-OH.TFA

H-DL-Tyr-DL-Ser-DL-Cys-DL-His-DL-Phe-Gly-DL-Pro-DL-Leu-DL-xiThr-DL-Trp-DL-Val-DL-Cys-DL-Lys-OH.TFA

Cat. No.: B12113295
M. Wt: 1654.8 g/mol
InChI Key: HPIQDNIPNOTOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMP20 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of EMP20 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its biological applications .

Mechanism of Action

EMP20 exerts its effects by mimicking the activity of erythropoietin. It binds to the erythropoietin receptor (EPOR) on the surface of target cells, triggering a cascade of intracellular signaling pathways. This interaction leads to the activation of the JAK2-STAT5 pathway, which promotes cell proliferation and differentiation . The peptide’s ability to act as an EPO receptor antagonist makes it a valuable tool for studying erythropoiesis and developing new therapeutic agents .

Properties

Molecular Formula

C74H102F3N17O19S2

Molecular Weight

1654.8 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C72H101N17O17S2.C2HF3O2/c1-38(2)26-50(64(97)88-60(40(5)91)71(104)83-52(29-43-31-76-48-17-10-9-16-46(43)48)65(98)87-59(39(3)4)70(103)86-56(36-108)67(100)79-49(72(105)106)18-11-12-24-73)82-69(102)57-19-13-25-89(57)58(93)33-77-62(95)51(28-41-14-7-6-8-15-41)80-63(96)53(30-44-32-75-37-78-44)81-68(101)55(35-107)85-66(99)54(34-90)84-61(94)47(74)27-42-20-22-45(92)23-21-42;3-2(4,5)1(6)7/h6-10,14-17,20-23,31-32,37-40,47,49-57,59-60,76,90-92,107-108H,11-13,18-19,24-30,33-36,73-74H2,1-5H3,(H,75,78)(H,77,95)(H,79,100)(H,80,96)(H,81,101)(H,82,102)(H,83,104)(H,84,94)(H,85,99)(H,86,103)(H,87,98)(H,88,97)(H,105,106);(H,6,7)

InChI Key

HPIQDNIPNOTOEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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